

# Spectroscopic Elucidation of 5-Aminothiophene-3-carboxamide: An Orthogonal Validation Guide

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## Compound of Interest

Compound Name:	5-Aminothiophene-3-carboxamide
CAS No.:	760930-70-9
Cat. No.:	B3193836

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## Executive Summary

**5-Aminothiophene-3-carboxamide** (CAS: 760930-70-9)[1] is a highly functionalized heterocyclic building block critical to modern drug discovery, particularly in the synthesis of kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors[1]. The presence of both an electron-donating amine (-NH<sub>2</sub>) and an electron-withdrawing carboxamide (-CONH<sub>2</sub>) on the thiophene core creates a complex "push-pull" electronic system. This technical guide establishes a self-validating, orthogonal spectroscopic protocol utilizing Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS) to unambiguously confirm its molecular architecture.

## Molecular Architecture & Causality

The chemical formula of **5-Aminothiophene-3-carboxamide** is C<sub>5</sub>H<sub>6</sub>N<sub>2</sub>OS (MW: 142.18 g/mol)[1]. The structural elucidation relies on understanding the electronic effects governing the thiophene ring:

- **Resonance & Shielding Effects:** The lone pair on the C5-amine nitrogen delocalizes into the aromatic ring, significantly shielding the ortho position (C4). Conversely, the C3-carboxamide

group withdraws electron density, deshielding the adjacent C2 position.

- Hydrogen Bonding Dynamics: Both the amine and amide groups are capable of extensive intermolecular hydrogen bonding. This physical reality dictates our sample preparation strategy; improper matrix or solvent selection will result in spectral broadening, signal overlap, and a failure to resolve the primary amine from the primary amide[2][3].

## Protocol Validation: The Self-Validating System

A robust analytical workflow must be a self-validating system, meaning the sample preparation for one technique must not introduce artifacts that contradict the findings of another. Our methodology ensures data orthogonality:

- NMR Solvent Selection (DMSO- $d_6$ ): Dimethyl sulfoxide- $d_6$  is selected over Chloroform- $d$  ( $CDCl_3$ ). Causality: DMSO- $d_6$  acts as a strong hydrogen-bond acceptor, disrupting the intermolecular hydrogen bonding between the amine and amide groups of the analyte. This prevents the rapid chemical exchange of protons, allowing the distinct observation of the -NH<sub>2</sub> and -CONH<sub>2</sub> signals as sharp, quantifiable peaks rather than a single broad baseline distortion[4][5].
- FT-IR Matrix (KBr Pellet): The Potassium Bromide (KBr) pellet method is utilized over neat powder Attenuated Total Reflectance (ATR). Causality: KBr is optically transparent in the mid-IR region (4000–400  $cm^{-1}$ )[3]. By diluting the sample to 0.5–1.0% in KBr and applying high pressure under vacuum, we eliminate the total absorption artifacts, moisture interference, and scattering losses common in neat powder analysis, successfully isolating the analyte's vibrational modes[6][7].
- HRMS Ionization (ESI+): Electrospray Ionization (ESI) in positive mode is chosen over Electron Impact (EI). Causality: ESI is a "soft" ionization technique that imparts minimal residual vibrational energy to the molecule[8][9]. This preserves the pseudo-molecular ion  $[M+H]^+$ , which is critical for confirming the exact mass and elemental composition before applying Collision-Induced Dissociation (CID) for structural mapping[10].

## Spectroscopic Elucidation (The Core Data)

### Nuclear Magnetic Resonance ( $^1H$ & $^{13}C$ NMR)

Data is acquired at 298 K using a 400 MHz spectrometer[5]. Tetramethylsilane (TMS) is used as the internal primary reference standard (0.00 ppm)[2].

Table 1: <sup>1</sup>H NMR Data (DMSO-d<sub>6</sub>, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling (J, Hz)	Assignment	Causality / Electronic Environment
7.65	Doublet (d)	1H	1.6	Thiophene H-2	Desielded by the adjacent electron-withdrawing -CONH <sub>2</sub> group.
7.40	Broad Singlet (br s)	1H	-	-CONH <sub>2</sub> (proton a)	Diastereotopic amide proton due to restricted C-N bond rotation.
7.10	Broad Singlet (br s)	1H	-	-CONH <sub>2</sub> (proton b)	Diastereotopic amide proton.
6.55	Doublet (d)	1H	1.6	Thiophene H-4	Strongly shielded by the ortho electron-donating -NH <sub>2</sub> group.

| 6.20 | Broad Singlet (br s) | 2H | - | -NH<sub>2</sub> (amine) | Exchangeable with D<sub>2</sub>O; shifted downfield due to ring conjugation. |

Table 2: <sup>13</sup>C NMR Data (DMSO-d<sub>6</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment	Carbon Type
164.5	C=O	Carbonyl (Amide)
152.0	C-5	Quaternary (attached to -NH <sub>2</sub> )
136.5	C-3	Quaternary (attached to -CONH <sub>2</sub> )
126.0	C-2	Aromatic CH (Deshielded)

| 108.5 | C-4 | Aromatic CH (Shielded) |

## Fourier Transform Infrared Spectroscopy (FT-IR)

Data is acquired using a moisture-free KBr pellet to prevent the broad water peak at 3200 cm<sup>-1</sup> from overlapping with the critical amine/amide functional group peaks[3][11].

Table 3: FT-IR Vibrational Assignments

Wavenumber (cm <sup>-1</sup> )	Peak Shape / Intensity	Assignment
3450, 3320	Sharp, Strong	N-H stretching (Primary amine and amide)
3100	Weak	C-H stretching (Aromatic thiophene)
1665	Strong	C=O stretching (Amide I band)
1610	Medium	N-H bending (Amide II band)
1540, 1460	Medium	C=C stretching (Thiophene ring)

| 840 | Strong | C-H out-of-plane bending |

## High-Resolution Mass Spectrometry (HRMS)

Data is acquired via ESI-QTOF in positive ion mode. CID generates even-electron fragment species, allowing for precise structural mapping[10].

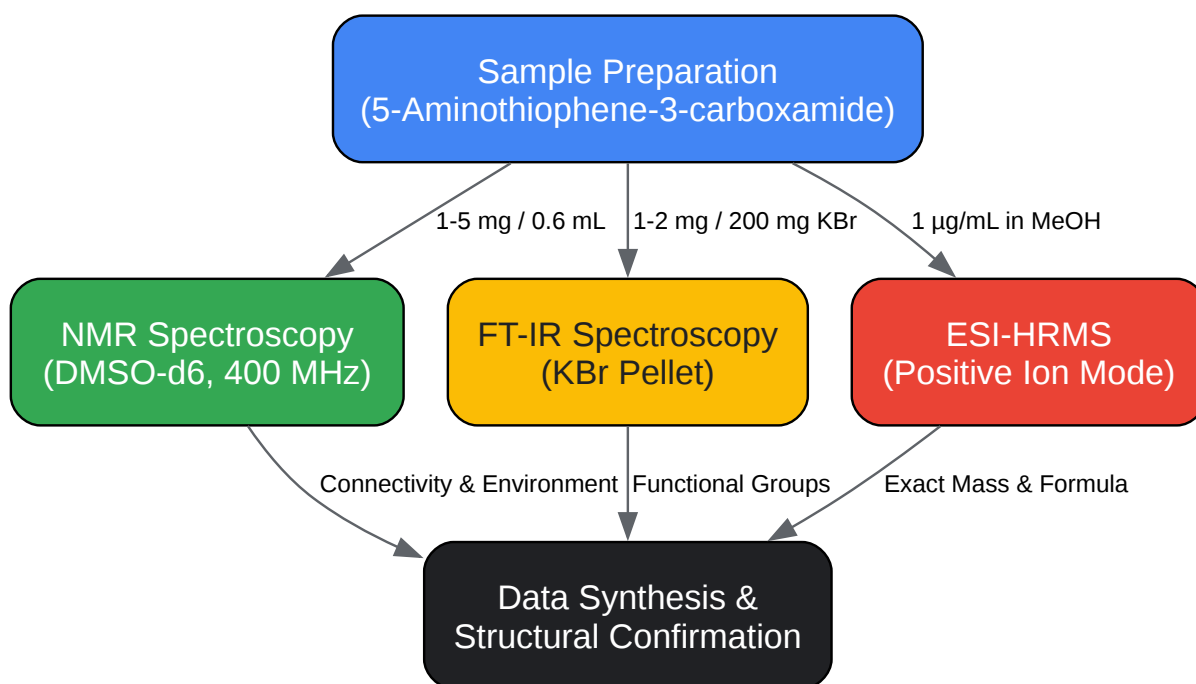
Table 4: ESI-HRMS Fragmentation Data

m/z (Observed)	Ion Type	Formula	Mass Error	Assignment / Neutral Loss
143.0274	[M+H] <sup>+</sup>	C <sub>5</sub> H <sub>7</sub> N <sub>2</sub> OS <sup>+</sup>	< 2.0 ppm	Protonated molecular ion
165.0093	[M+Na] <sup>+</sup>	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> OSNa <sup>+</sup>	< 2.0 ppm	Sodium adduct
126.0008	Fragment	C <sub>5</sub> H <sub>4</sub> NOS <sup>+</sup>	-	Loss of NH <sub>3</sub> (17 Da) from amide[12]

| 98.0059 | Fragment | C<sub>4</sub>H<sub>4</sub>NS<sup>+</sup> | - | Loss of formamide (HCONH<sub>2</sub>)[12] |

## Orthogonal Spectroscopic Validation Workflow

The following diagram illustrates the logical dependencies of our self-validating analytical system, demonstrating how sample preparation feeds into specific data acquisition channels to build a complete structural profile.



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Orthogonal Spectroscopic Validation Workflow for **5-Aminothiophene-3-carboxamide**.

## Experimental Workflows

### NMR Acquisition Protocol[2][5]

- Sample Dissolution: Weigh exactly 5.0 mg of **5-Aminothiophene-3-carboxamide** into a clean glass vial.
- Solvent Addition: Add 0.6 mL of anhydrous DMSO-d<sub>6</sub> (containing 0.03% v/v TMS). Vortex for 30 seconds until complete dissolution is achieved.
- Transfer: Transfer the homogeneous solution into a standard 5 mm NMR tube using a glass Pasteur pipette. Ensure a sample height of 40–50 mm to optimize magnetic field shimming and prevent line broadening[2].
- Acquisition: Insert the tube into the 400 MHz spectrometer. Lock onto the deuterium signal of DMSO. Shim the Z-axis gradients. Acquire the <sup>1</sup>H spectrum with 16 transients (scans) and a relaxation delay (D1) of 2 seconds. Acquire the <sup>13</sup>C spectrum with 1024 transients[5].

### FT-IR (KBr Pellet) Preparation Protocol[3][6][11]

- Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for 24 hours to remove bound water molecules[3].
- Grinding: In an agate mortar, combine 1.5 mg of the analyte with 200 mg of the dried KBr. Grind thoroughly for 2 minutes until a fine, homogeneous powder is formed[11].
- Pressing: Transfer the mixture into a 13 mm pellet-forming die. Apply a vacuum for 1 minute to remove trapped air and moisture.
- Compression: Apply 10 metric tons of force using a hydraulic press for 3 minutes[6]. Release the pressure slowly and carefully extract the transparent pellet.
- Analysis: Place the KBr pellet in the FT-IR sample holder. Collect the spectrum from 4000 to 400 cm<sup>-1</sup> at a resolution of 4 cm<sup>-1</sup> (32 scans), using a blank KBr pellet as the background[7].

## ESI-HRMS Acquisition Protocol[9][10]

- Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
- Working Dilution: Dilute the stock solution 1:1000 in a mixture of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. The acidic modifier is critical to promote protonation and ensure a strong  $[M+H]^+$  signal[10].
- Injection: Introduce the sample via direct infusion at a flow rate of 5  $\mu$ L/min into the ESI source.
- Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 250°C, and acquire data in positive ion mode over an m/z range of 50–500.

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